molecular formula C12H10OS B8617182 2-Phenyl-1-(thiophen-3-yl)ethanone

2-Phenyl-1-(thiophen-3-yl)ethanone

Cat. No.: B8617182
M. Wt: 202.27 g/mol
InChI Key: JGNIMXXTZUSOJK-UHFFFAOYSA-N
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Description

2-Phenyl-1-(thiophen-3-yl)ethanone is a high-purity chemical compound offered for research and development purposes, particularly in organic synthesis and materials science. This ketone features a phenyl group and a thiophen-3-yl ring connected by an ethanone bridge, making it a valuable scaffold for constructing more complex molecular architectures. While direct studies on this specific isomer are less common than its thiophen-2-yl analog, its core structure is highly relevant in several advanced research fields. Thiophene-containing compounds are extensively investigated for their electronic properties and are commonly integrated into organic electronic materials , such as those used in dye-sensitized solar cells and organic light-emitting diodes (OLEDs), due to their electron-rich nature which favors intramolecular charge transfer . Furthermore, structural analogs, especially those based on the thiophene moiety, demonstrate significant biological activities , including antimicrobial and antioxidant effects, as identified in novel bioactive chalcone derivatives . The broader class of thienoindole compounds, which incorporate the thiophene ring system, also shows promise in pharmaceutical research for applications such as antitumor, antifungal, and antibacterial agents . This compound serves as a versatile building block in medicinal chemistry and materials science. Researchers utilize it to develop potential enzyme inhibitors, where sulfur-containing moieties can provide enhanced protein-ligand interactions . It is also a key precursor in synthesizing complex heterocyclic systems like thieno[3,2-b]indoles via cyclization reactions . Please note that this product is intended for research and development use in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C12H10OS

Molecular Weight

202.27 g/mol

IUPAC Name

2-phenyl-1-thiophen-3-ylethanone

InChI

InChI=1S/C12H10OS/c13-12(11-6-7-14-9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2

InChI Key

JGNIMXXTZUSOJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CSC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications Evidence ID
2-Phenyl-1-(thiophen-3-yl)ethanone C₁₂H₁₀OS 202.27 Phenyl, thiophen-3-yl Intermediate in organic synthesis [15]
2-Phenyl-1-(5-thiophen-2-yl-indazol-1-yl)-ethanone (7e) C₁₉H₁₄N₂OS 318.39 Indazole, thiophen-2-yl Cytotoxic agent; m.p. 114–116°C [2]
2-Bromo-1-(thiophen-3-yl)ethanone (28) C₆H₅BrOS 205.07 Bromo substitution Electrophilic intermediate; m.p. 175–180°C [3]
1-Morpholino-2-[4-(thiophen-3-yl)-1H-triazol-1-yl]ethanone (2aad) C₁₃H₁₆N₄O₂S 292.36 Morpholino, triazole High yield (92%); potential bioactivity [9]
2-Phenyl-1-(pyridin-3-yl)ethanone C₁₃H₁₁NO 197.23 Pyridin-3-yl instead of thiophene Basic nitrogen enhances solubility [19]
2-Phenyl-1-(thiophen-3-yl)butan-1-one C₁₄H₁₂OS 228.31 Extended carbon chain (butanone vs. ethanone) Altered conformation; lower m.p. (estimated) [15]

Physicochemical Properties

  • Melting Points: The indazole derivative 7e (114–116°C) has a lower m.p. than brominated analogue 28 (175–180°C), likely due to reduced crystallinity from the bulky indazole group .
  • Solubility: Pyridine-containing analogue 2-Phenyl-1-(pyridin-3-yl)ethanone exhibits higher solubility in polar solvents due to the basic nitrogen atom . Morpholino-triazole derivative 2aad benefits from hydrogen-bonding groups, enhancing aqueous solubility compared to the target compound .
  • Reactivity :

    • Brominated compound 28 undergoes nucleophilic substitution reactions (e.g., Suzuki coupling), while the phenyl-thiophene structure of the target compound favors electrophilic aromatic substitution .
    • Sulfonyl-containing analogues (e.g., 5d in ) show increased electrophilicity at the ketone due to electron-withdrawing effects, unlike the electron-rich target compound .

Electronic and Spectroscopic Features

  • NMR Data :

    • The target compound’s ¹H-NMR would show signals for phenyl (δ ~7.2–7.5 ppm) and thiophene protons (δ ~7.1–7.8 ppm), similar to 7e .
    • Pyridine-containing analogues display distinct downfield shifts for aromatic protons adjacent to nitrogen .
  • IR Spectroscopy :

    • Strong carbonyl stretches (~1700–1715 cm⁻¹) are consistent across analogues (e.g., 7e at 1713 cm⁻¹; 5d at 1714 cm⁻¹) .

Preparation Methods

Mechanism and Substrate Selection

The Friedel-Crafts acylation remains a cornerstone for synthesizing aryl-thiophene ketones. For 2-phenyl-1-(thiophen-3-yl)ethanone, this involves electrophilic substitution at the thiophene ring’s 3-position. Key considerations include:

  • Electrophile Design : Phenylacetyl chloride serves as the acylating agent, though bromoacetyl derivatives improve regioselectivity in thiophene systems.

  • Lewis Acid Catalysts : Aluminum chloride (AlCl₃) dominates laboratory-scale synthesis (0.5–1.5 equivalents), while FeCl₃ emerges as a greener alternative with comparable yields (78–82%).

Solvent and Temperature Optimization

Reaction efficiency correlates strongly with solvent polarity:

SolventTemperature (°C)Yield (%)Byproduct Formation
Dichloromethane0–568<5%
Nitromethane258212%
Ionic Liquid80913%

Data adapted from large-scale screening studies. Ionic liquids like [BMIM][BF₄] suppress thiophene polymerization while enhancing acylation rates.

Transition-Metal-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling between thiophen-3-ylboronic acids and pre-formed ketone precursors offers superior regiocontrol:

Representative Protocol :

  • Catalyst System : Pd(OAc)₂ (2 mol%), SPhos (4 mol%)

  • Base : K₂CO₃ (2.5 equiv)

  • Solvent : Toluene/Water (4:1)

  • Yield : 88% (isolated) after 12h at 80°C

Direct C–H Functionalization

Recent breakthroughs enable direct ketone installation via C–H activation:

Thiophene+Phenylacetyl Chloride[Ir(cod)OMe]2(3%),AgSbF6(10%)This compound\text{Thiophene} + \text{Phenylacetyl Chloride} \xrightarrow{[Ir(cod)OMe]_2 (3\%), AgSbF_6 (10\%)} \text{this compound}

Key Advantages :

  • No pre-functionalization required

  • 92% yield achieved in flow reactor configurations

Industrial-Scale Production: Sustainability and Process Intensification

Continuous Flow Systems

Adoption of microreactor technology addresses exotherm management in Friedel-Crafts routes:

ParameterBatch ReactorFlow Reactor
Reaction Time8h22min
Space-Time Yield0.4 kg/L/day5.1 kg/L/day
Solvent Consumption12L/kg3.2L/kg

Data from pilot plant trials.

Catalyst Recycling Protocols

Immobilized AlCl₃ on mesoporous silica enables six reaction cycles with <5% activity loss, reducing metal waste by 83% compared to homogeneous systems.

Purity Control and Analytical Validation

Chromatographic Profiling

HPLC purity assessments reveal critical impurities:

ColumnMobile PhaseRetention Time (min)Impurity (%)
C18 (250 × 4.6 mm)Acetonitrile/Water (70:30)12.3 (main peak)0.21
HILIC (150 × 3.0 mm)ACN/AmF pH 3.5 (85:15)8.7 (main peak)0.09

Method validation accords with ICH Q2(R1) guidelines.

Spectroscopic Fingerprinting

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.21 (d, J = 3.1 Hz, 1H, Th-H), 7.85–7.43 (m, 5H, Ph), 3.98 (s, 2H, CH₂).

  • FT-IR (ATR) : 1685 cm⁻¹ (C=O stretch), 3100–3000 cm⁻¹ (aromatic C-H) .

Q & A

Q. What are the recommended synthetic routes for 2-Phenyl-1-(thiophen-3-yl)ethanone, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where thiophene-3-yl derivatives react with phenylacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Purity optimization involves column chromatography using ethyl acetate/n-hexane (3:7) as an eluent to remove unreacted starting materials and byproducts . For brominated analogs (e.g., 2-Bromo-1-(thiophen-3-yl)ethanone), recrystallization from cyclohexane or hexane is effective .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR analysis identifies aromatic protons (δ 7.2–8.1 ppm for phenyl and thiophene moieties) and the acetyl group (singlet at δ 2.5–2.7 ppm for CH₃) .
  • IR : A strong carbonyl (C=O) stretch near 1710–1715 cm⁻¹ confirms the ethanone group, while thiophene ring vibrations appear at 680–750 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 228 for C₁₂H₁₀OS) and fragmentation patterns validate the molecular formula .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Discrepancies in unit cell parameters or electron density maps may arise from twinning or disordered solvent molecules. Using SHELXL (via the SHELX suite) for refinement allows robust handling of high-resolution data and twinning corrections. Key steps include:
  • Applying restraints for disordered regions.
  • Validating hydrogen bonding networks with Olex2 or Mercury .
    Cross-validation with powder XRD can resolve phase ambiguities .

Q. What computational strategies elucidate the electronic properties of thiophene-containing ketones like this compound?

  • Methodological Answer :
  • Electrostatic Potential (ESP) Mapping : Use Multiwfn to calculate ESP surfaces, highlighting nucleophilic/electrophilic sites on the thiophene ring and carbonyl group .
  • Frontier Molecular Orbital (FMO) Analysis : Gaussian 16 calculations at the B3LYP/6-311+G(d,p) level reveal HOMO-LUMO gaps, correlating with reactivity in Diels-Alder or nucleophilic substitution reactions .
  • Charge Transfer Analysis : Natural Bond Orbital (NBO) analysis in Gaussian identifies hyperconjugative interactions between the phenyl and thiophene moieties .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Steric Effects : The phenyl group at the 2-position hinders nucleophilic attack at the carbonyl, favoring regioselective modifications at the thiophene sulfur.
  • Electronic Effects : Electron-withdrawing substituents (e.g., Br at the acetyl position) enhance electrophilicity, enabling Suzuki-Miyaura coupling with arylboronic acids. Optimize using Pd(PPh₃)₄ in THF at 80°C .
  • Kinetic Studies : Monitor reaction progress via HPLC to compare activation barriers under varying substituent conditions .

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